3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process may include:
Formation of the Pyrido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methylbutyl Group: This can be achieved through alkylation reactions using suitable alkylating agents.
Amination with 4-Methylphenylamine: This step involves the nucleophilic substitution of the amino group onto the core structure.
Addition of the Carbonitrile Group: This can be done through cyanation reactions using reagents like cyanogen bromide or similar compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or hydroxylated derivatives.
Reduction: Reduction reactions may convert the carbonitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione, 3-(3-methylbutyl): This compound shares a similar structural motif but differs in its functional groups and overall structure.
Uniqueness
3-Methyl-2-(3-methylbutyl)-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and the pyrido[1,2-a]benzimidazole core. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H26N4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylanilino)-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C25H26N4/c1-16(2)9-14-20-18(4)21(15-26)25-28-22-7-5-6-8-23(22)29(25)24(20)27-19-12-10-17(3)11-13-19/h5-8,10-13,16,27H,9,14H2,1-4H3 |
InChI Key |
KOXWRYKJIMOLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CCC(C)C |
Origin of Product |
United States |
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